![molecular formula C25H20ClN3O3S B2956835 N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894554-38-2](/img/structure/B2956835.png)

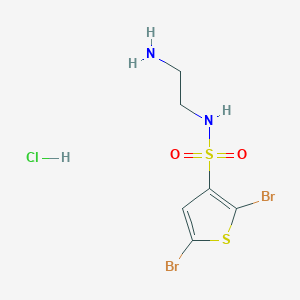

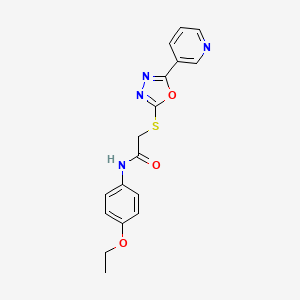

N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O3S and its molecular weight is 477.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Antitumor Activities

Antibacterial Properties : A study on novel derivatives related to N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide demonstrated significant antibacterial activity. The microwave-assisted synthesis of these derivatives showcased a broad spectrum of antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Borad et al., 2015).

Antitumor Properties : Research into derivatives of this compound has also shown promising antitumor activities. Specifically, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized, with some compounds displaying significant anticancer activity against various human tumor cell lines. This underscores the compound's utility in designing potential antitumor agents (Yurttaş et al., 2015).

Anti-inflammatory and Antioxidant Applications

Anti-inflammatory Activities : The synthesis of novel 5-benzylidenethiazolidine-2,4-dione derivatives, related structurally to the compound , demonstrated significant anti-inflammatory properties. One derivative in particular showed higher efficacy than the commercial anti-inflammatory drug indomethacin, significantly inhibiting inducible nitric oxide synthase (iNOS) activity and production of pro-inflammatory mediators (Ma et al., 2011).

Antioxidant Activities : Another study evaluated a series of derivatives for their antioxidant and anti-inflammatory activities, identifying compounds with promising efficacy. This research highlights the potential of these compounds in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Synthesis and Chemical Properties

Synthesis Methodologies : The compound and its derivatives have been synthesized through various chemical methods, including microwave-assisted synthesis and 1,3-dipolar cycloaddition reactions. These studies not only provide insights into the chemical properties of these compounds but also explore efficient synthesis routes that could facilitate their application in medicinal chemistry (Borad et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

It is believed to interact with its targets, leading to changes in the phosphorylation state of these kinases . This can result in altered cellular signaling, affecting various cellular processes.

Biochemical Pathways

The compound’s interaction with its targets affects the MAPK/ERK pathway, a key signaling pathway in cells . This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Changes in this pathway can have significant downstream effects, potentially influencing cell behavior and function.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the resulting changes in cellular signaling. This can lead to changes in cell behavior and function, potentially influencing disease progression or treatment outcomes .

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O3S/c26-18-10-12-19(13-11-18)29-23(31)16-33-25(29)20-8-4-5-9-21(20)28(24(25)32)15-22(30)27-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNUCUGLBJOWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)

![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)

![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)